1-Amino-octahydroindolizin-3-one
Overview
Description
1-Amino-octahydroindolizin-3-one, also known as 1-Aminoindolizidine or 1-Aminocyclizidine, is a bicyclic heterocycle. It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C8H14N2O . The InChI code is 1S/C8H14N2O/c9-6-5-8(11)10-4-2-1-3-7(6)10/h6-7H,1-5,9H2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 154.21 . It is a powder in physical form . The storage temperature is 4°C .Scientific Research Applications
Synthesis and Chemical Properties
- Enantiopure Synthesis : Enantiomerically pure hexahydro-1H-pyrrolizines and octahydroindolizines, including 1-amino-octahydroindolizin-3-one, have been synthesized from β-aminoalcohol using a selenium-promoted cyclization reaction. This method is significant for creating enantiopure compounds, which are important in medicinal chemistry for their selective biological activity (Tiecco et al., 2008).
- Organocatalytic Synthesis : An enantioselective organocatalytic approach has been used for the one-pot synthesis of core structures like pyrrolidine, hexahydropyrrolizine, and octahydroindolizine, demonstrating an efficient method for producing complex organic structures (Wang et al., 2009).
Biomedical Applications
- Inhibition of Enzymes : The compound 1-deoxy-8-epi-castanospermine, a derivative of this compound, has shown inhibition of enzymes like α- and β-galactosidase and β-glucosidase, indicating potential therapeutic applications in treating diseases related to enzyme dysfunction (Pandey et al., 2007).
- Pharmacological Importance : A study highlights the synthesis of (6R,8aS)-Octahydroindolizin-6-ol, a precursor of pharmacologically significant compounds based on the indolizine framework, suggesting potential applications in drug development (Jammula et al., 2015).
Structural and Material Science Applications
- Structural Characterization : Research involving the synthesis of complex organic structures like octahydroindolizines contributes to our understanding of molecular architecture and bonding, which is crucial in material science (Basch et al., 2012).
- Biophysical Techniques : Studies on related β-peptides, which include derivatives of this compound, utilize biophysical techniques like NMR and X-ray crystallography, offering insights into protein folding and design, applicable in enzyme design and nanomaterials (Goodman et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
1-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c9-6-5-8(11)10-4-2-1-3-7(6)10/h6-7H,1-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBAJLGVZNDMGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(CC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369099-87-5 | |
Record name | 1-amino-octahydroindolizin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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